Cas no 25858-24-6 (4-Piperidinecarbonitrile,3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-rel-)
25858-24-6 structure
Product Name:4-Piperidinecarbonitrile,3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-rel-
Numero CAS:25858-24-6
MF:C20H22N2O2S
MW:354.465883731842
CID:283621
PubChem ID:154266
Update Time:2025-04-19
4-Piperidinecarbonitrile,3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Piperidinecarbonitrile,3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-rel-
- (3R,4S)-3-Methyl-1-[(4-methylphenyl)sulfonyl]-4-phenylpiperidine-4-carbonitrile
- 4-Piperidinecarbonitrile, 3-methyl-1-((4-methylphenyl)sulfonyl)-4-phenyl-, (3R,4S)-rel-
- 4-piperidinecarbonitrile, 3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-
- NS00004556
- EC 607-821-9
- 25858-24-6
- (+-)-trans-3-Methyl-1-((4-methylphenyl)sulfonyl)-4-phenylpiperidine-4-carbonitrile
- DTXSID90180507
-
- Inchi: 1S/C20H22N2O2S/c1-16-8-10-19(11-9-16)25(23,24)22-13-12-20(15-21,17(2)14-22)18-6-4-3-5-7-18/h3-11,17H,12-14H2,1-2H3/t17-,20-/m0/s1
- Chiave InChI: XFZXKHZEHPBOOY-PXNSSMCTSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(N1CC[C@@](C#N)(C2C=CC=CC=2)[C@@H](C)C1)(=O)=O
Proprietà calcolate
- Massa esatta: 354.14036
- Massa monoisotopica: 354.14
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 603
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 69.6Ų
Proprietà sperimentali
- Densità: 1.25
- Punto di ebollizione: 535.7°C at 760 mmHg
- Punto di infiammabilità: 277.8°C
- Indice di rifrazione: 1.619
- PSA: 61.17
4-Piperidinecarbonitrile,3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-rel- Letteratura correlata
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
25858-24-6 (4-Piperidinecarbonitrile,3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-rel-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso